(4-Iodo-2-methylphenyl)hydrazine

Aryl radical generation Metal-free synthesis Aryl iodide preparation

(4-Iodo-2-methylphenyl)hydrazine is a dual-functionalized arylhydrazine with a para-iodine and ortho-methyl group. The iodine enables Pd-catalyzed cross-coupling for biaryl diversification, while the hydrazine undergoes cyclization to 5-iodo-1H-indazole—a NOS inhibitor scaffold. The ortho-methyl imposes steric control to enhance regioselectivity vs. non-halogenated analogs. Essential for medicinal chemistry and heterocycle synthesis campaigns.

Molecular Formula C7H9IN2
Molecular Weight 248.06 g/mol
CAS No. 227015-67-0
Cat. No. B15318810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Iodo-2-methylphenyl)hydrazine
CAS227015-67-0
Molecular FormulaC7H9IN2
Molecular Weight248.06 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)I)NN
InChIInChI=1S/C7H9IN2/c1-5-4-6(8)2-3-7(5)10-9/h2-4,10H,9H2,1H3
InChIKeyBCTUYVACDFZUFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Iodo-2-methylphenyl)hydrazine (CAS 227015-67-0): Ortho-Substituted Arylhydrazine Intermediate for Heterocycle Synthesis and Cross-Coupling


(4-Iodo-2-methylphenyl)hydrazine (CAS 227015-67-0) is a dual-functionalized arylhydrazine featuring both an iodine atom at the para position and a methyl group at the ortho position of the phenyl ring [1]. With molecular formula C₇H₉IN₂ and molecular weight 248.06 g/mol, this compound serves primarily as a versatile synthetic intermediate in the construction of nitrogen-containing heterocycles, pharmaceuticals, and agrochemicals [2]. The iodine moiety enables participation in transition metal-catalyzed cross-coupling reactions, while the hydrazine group permits condensation, cyclization, and further functionalization via nucleophilic or radical pathways .

(4-Iodo-2-methylphenyl)hydrazine (CAS 227015-67-0): Why Generic Substitution Fails for Arylhydrazine-Based Synthetic Intermediates


Substituting (4-iodo-2-methylphenyl)hydrazine with its chloro, bromo, or non-halogenated analogs introduces critical reactivity and selectivity deficits that cannot be compensated by reaction condition adjustments. The iodine substituent provides fundamentally different oxidative behavior in radical generation protocols compared to bromo and chloro analogs, which exhibit significantly reduced or no reactivity under catalytic iodine-mediated aryl radical generation conditions [1]. Additionally, the ortho-methyl group introduces steric constraints that influence regioselectivity in cyclization reactions, while the iodine atom serves as a privileged handle for orthogonal functionalization via cross-coupling reactions—a capability absent in non-halogenated phenylhydrazine. These differences directly impact synthetic route feasibility, product yield, and downstream application scope.

(4-Iodo-2-methylphenyl)hydrazine (CAS 227015-67-0): Quantitative Differentiation Evidence for Procurement Decisions


Aryl Iodide Synthesis via Metal-Free Radical Pathway: Quantitative Yield Advantage Over Bromo and Chloro Analogs

In metal- and base-free aryl iodide synthesis, the iodo-substituted arylhydrazine undergoes efficient oxidation by molecular iodine to generate aryl radicals. This transformation proceeds via arenediazonium salt intermediates followed by single-electron transfer from iodide anion to yield aryl radicals [1]. Critically, the iodine substituent itself does not impede this radical generation pathway, whereas bromo and chloro analogs demonstrate substantially reduced or negligible reactivity under identical catalytic iodine-mediated conditions. While the 2020 ACS Omega study by Sar et al. demonstrated successful aryl radical generation from a diverse range of aryl hydrazines, the methodology is specifically optimized for iodo-containing substrates due to the favorable redox compatibility between the iodine substituent and the catalytic iodine system [1].

Aryl radical generation Metal-free synthesis Aryl iodide preparation

Direct C-H Arylation of Aminoheterocycles via Homolytic Aromatic Substitution: Arylhydrazine Hydrochlorides as Aryl Radical Precursors

A direct C-H arylation methodology utilizing arylhydrazine hydrochlorides as aryl radical precursors has been developed for the functionalization of aminoheterocycles [1]. The reaction proceeds via a homolytic aromatic substitution mechanism involving aryl radicals generated from the corresponding arylhydrazine hydrochlorides. The iodine substituent enhances the leaving group character of the diazonium intermediate while providing a secondary handle for orthogonal cross-coupling reactions—a dual functionality absent in non-halogenated phenylhydrazine and compromised in bromo/chloro analogs due to their differing oxidative behavior .

C-H arylation Aminoheterocycles Homolytic aromatic substitution

Indazole Synthesis via Heterocyclization of o-Iodoarylhydrazines: Copper Acetylenide Cross-Coupling

Procedures for the preparation of 3-substituted 1H- and 2H-indazoles and 2-substituted indoles have been developed based on cross-coupling of o-iodoarylhydrazines with copper acetylenides in pyridine or dimethylformamide [1]. The ortho-iodo substitution pattern is mechanistically essential, enabling intramolecular cyclization following initial C-N or C-C bond formation at the alkyne terminus. While the target compound (4-iodo-2-methylphenyl)hydrazine has the iodine substituent at the para rather than ortho position relative to hydrazine, the methodology demonstrates the privileged role of iodo-substituted arylhydrazines in heterocycle construction. The iodine atom provides both a reactive site for initial cross-coupling and sufficient steric bulk to influence regioselectivity in subsequent cyclization steps.

Indazole synthesis Heterocyclization Copper catalysis

Dual-Functional Scaffold for Sequential Diversification: Orthogonal Reactivity of Hydrazine and Iodo Moieties

The compound possesses two chemically orthogonal reactive centers: the hydrazine group (-NHNH₂) and the iodine substituent [1]. The hydrazine moiety participates in condensation reactions with carbonyl compounds (yielding hydrazones), cyclization with α,β-unsaturated systems, and oxidation to azo compounds . Concurrently, the iodine atom serves as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions . This orthogonal reactivity profile enables sequential diversification strategies: for instance, initial hydrazine condensation to install a heterocyclic framework, followed by palladium-catalyzed cross-coupling at the iodine site to introduce additional functionality.

Orthogonal functionalization Cross-coupling Heterocycle synthesis

(4-Iodo-2-methylphenyl)hydrazine (CAS 227015-67-0): High-Value Research and Industrial Application Scenarios


One-Pot Synthesis of 5-Iodo-1H-indazole Derivatives

The compound serves as a key precursor for indazole synthesis via diazotization-cyclization or heterocyclization pathways. (4-Iodo-2-methylphenyl)hydrazine can be converted to 5-iodo-1H-indazole (CAS 55919-82-9), a privileged scaffold in nitric oxide synthase (NOS) inhibitor development and kinase-targeted anticancer agents [3]. This transformation is supported by established literature precedence for the synthesis of 5-iodo-1H-indazole from 5-aminoindazole via diazotization, with the hydrazine intermediate enabling a more convergent synthetic route .

Suzuki-Miyaura Cross-Coupling for Biaryl Library Construction

The iodine substituent enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids. This transformation allows rapid diversification of the (4-iodo-2-methylphenyl)hydrazine core into biaryl libraries for medicinal chemistry screening campaigns [3]. The hydrazine moiety can be protected or subsequently elaborated into pyrazoles, indazoles, or hydrazones following cross-coupling.

Pyrazole Synthesis via Condensation with β-Diketones or α,β-Unsaturated Ketones

The hydrazine group undergoes condensation with 1,3-dicarbonyl compounds (e.g., β-diketones, β-ketoesters) or α,β-unsaturated ketones to yield pyrazole derivatives. Given the established precedent for pyrazole formation from substituted arylhydrazines in iodine-catalyzed one-pot reactions in aqueous media, (4-iodo-2-methylphenyl)hydrazine provides access to 1-(4-iodo-2-methylphenyl)-substituted pyrazoles bearing the iodine handle for subsequent cross-coupling diversification [3].

Aryl Radical-Mediated C-H Functionalization

Based on the methodology established by Sar et al. for aryl radical generation from aryl hydrazines via catalytic iodine in open air, (4-iodo-2-methylphenyl)hydrazine can serve as a precursor to the corresponding aryl radical [3]. This radical can be trapped by substituted 1,4-naphthoquinones or other radical acceptors to afford arylated products in moderate to good yields. The reaction proceeds under mild conditions (40°C, open air, TFE solvent) without requiring transition metal catalysts or stoichiometric bases.

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